Pifithrin-alpha

radioprotection in vivo efficacy p53 inhibition

Pifithrin-alpha is the only commercially available p53 transcriptional pathway inhibitor validated in wild-type vs. p53-null murine models for radioprotection. Unlike Pifithrin-μ (mitochondrial-targeted) or cyclic analogs (altered EC₅₀), PFT-α uniquely enables pathway discrimination studies. With a 4.2-hr physiological half-life, it requires protocol-specific handling. Procure ≥98% purity for reproducible transcriptional inhibition assays.

Molecular Formula C16H19BrN2OS
Molecular Weight 367.3 g/mol
CAS No. 63208-82-2
Cat. No. B1677870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePifithrin-alpha
CAS63208-82-2
Synonyms1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)- benzothiazolyl)ethanone hydrobromide
1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)ethanone hydrobromide (1:1)
2-(2-imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-p-tolylethanone
ethanone, 1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)-, hydrobromide (1:1)
PFT alpha
pifithrin
pifithrin-alpha
Molecular FormulaC16H19BrN2OS
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br
InChIInChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H
InChIKeyHAGVCKULCLQGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pifithrin-alpha (CAS 63208-82-2) – p53 Inhibitor Compound Profile & Procurement Overview


Pifithrin-alpha (PFT-α) is a small-molecule chemical inhibitor of the tumor suppressor protein p53, first identified through a phenotypic screen for compounds capable of suppressing p53-mediated transactivation [1]. It reversibly inhibits p53-dependent apoptosis and p53-dependent gene transcription, including downstream targets such as cyclin G, p21/waf1, and mdm2 . The compound is supplied as a hydrobromide salt (C₁₆H₁₈N₂OS·HBr, MW 367.30) and is characterized as a cell-permeable, off-white powder with a melting point of 192.1–192.5°C and DMSO solubility of 20 mg/mL . PFT-α protects wild-type mice from lethal whole-body γ-irradiation without increasing cancer incidence, a protective effect absent in p53-null mice, confirming its mechanism-dependent activity [2].

Why Pifithrin-alpha Cannot Be Replaced by Generic p53 Inhibitors or Structural Analogs


Although multiple compounds are marketed as p53 inhibitors or PFT-α analogs, they exhibit fundamentally distinct molecular targets, stability profiles, and biological outcomes that preclude simple interchangeability. Pifithrin-μ (CAS 64984-31-2) targets the mitochondrial branch of the p53 pathway (Bcl-xL/Bcl-2 interaction) without affecting p53 transcriptional activity, resulting in divergent neuroprotective and radioprotective efficacy profiles compared to PFT-α [1]. Cyclic Pifithrin-α (CAS 511296-88-1), a pre-cyclized stable analog, demonstrates reduced cytotoxicity relative to the parent compound but exhibits distinct EC₅₀ values in apoptosis assays (2.01 μM in thymocytes) . Furthermore, PFT-α undergoes spontaneous intramolecular cyclization under physiological conditions to form a planar tricyclic derivative with a half-life of 4.2 hours, dramatically altering its solubility (0.2 μM aqueous solubility for the cyclized product versus parent compound ionic behavior) [2]. These stability-driven pharmacokinetic differences mean that substitution with any analog requires full re-validation of experimental parameters. The quantitative evidence below establishes the specific differentiation dimensions that inform scientifically sound procurement decisions.

Pifithrin-alpha Quantitative Differentiation Evidence – Comparator-Based Performance Data


In Vivo Radioprotection – Pifithrin-alpha versus Untreated Control in Lethal Irradiation Model

Pifithrin-alpha confers statistically significant protection against lethal whole-body γ-irradiation in wild-type mice, an effect that is completely absent in p53-null mice. In the seminal study, a single injection of PFT-α rescued wild-type mice from a radiation dose that typically kills 60% of untreated animals [1]. The protective effect is mediated specifically through p53-dependent pathways, as demonstrated by the complete loss of radioprotection in p53-deficient animals or cells expressing a dominant-negative p53 mutant [2].

radioprotection in vivo efficacy p53 inhibition normal tissue protection

Mechanistic Specificity – Pifithrin-alpha versus Pifithrin-μ in p53 Pathway Targeting

Pifithrin-α and Pifithrin-μ diverge fundamentally in their p53 pathway targeting. PFT-α inhibits p53-dependent transcriptional activation of target genes including cyclin G, p21/waf1, and mdm2, thereby blocking both transcription-dependent and transcription-independent p53-mediated apoptosis . In contrast, Pifithrin-μ selectively blocks p53 binding to mitochondrial Bcl-xL and Bcl-2 proteins without affecting p53 transactivation function [1]. This mechanistic divergence produces distinct biological outcomes: PFT-μ is described as "superior to Pifithrin-α in in vivo studies" for applications where preservation of p53 transcriptional activity is desired, while PFT-α remains the reference standard for comprehensive p53 transcriptional inhibition [2].

p53 signaling mitochondrial apoptosis transcriptional inhibition pathway selectivity

Stability and Physicochemical Transformation – Pifithrin-alpha versus Cyclic Pifithrin-alpha

Pifithrin-α undergoes spontaneous intramolecular cyclization under physiological conditions (pH 7.4, 37°C) to form a planar tricyclic derivative with a half-life of 4.2 hours [1]. This transformation dramatically alters the compound's physicochemical properties: PFT-α has a pKa of 9.11 and exists as an ionic species in physiological medium, whereas the cyclized derivative has a pKa of 4.36 and exists as a neutral free base at pH 7 [1]. The cyclized product exhibits high hydrophobicity (log P 4.26) and extremely limited aqueous solubility (0.2 μM), leading to visible precipitation under typical experimental conditions (10–30 μM working concentrations) [1]. In contrast, cyclic Pifithrin-α (CAS 511296-88-1) is supplied as a pre-formed stable analog that remains soluble indefinitely and exhibits reduced cytotoxicity compared to the parent compound .

compound stability physicochemical properties cyclization solubility pharmacokinetics

Neuroprotective Potency – Pifithrin-alpha versus p-Nitro-Cyclic Pifithrin-alpha

The p-nitro-cyclic derivative of Pifithrin-α (PFN-α, CAS 60477-38-5) demonstrates approximately 10-fold greater potency than parent PFT-α in protecting primary cortical neurons from etoposide-induced p53-triggered cell death. PFN-α exhibits an ED₅₀ of 30 nM in this assay, whereas PFT-α requires concentrations approximately one order of magnitude higher to achieve comparable neuroprotection [1]. PFN-α also efficiently blocks p21/WAF1 expression in cortical neurons at concentrations one order of magnitude lower than PFT-α [2]. However, despite its enhanced in vitro potency, PFN-α is reportedly not effective in vivo, showing a half-life of 6 hours under biological incubation conditions .

neuroprotection etoposide-induced apoptosis cortical neurons potency comparison ED50

Chemoprotection Spectrum – Pifithrin-alpha Protection Against Multiple Cytotoxic Agents

Pifithrin-α (10 μM) enhances cell survival after genotoxic stress induced by a broad panel of mechanistically distinct cytotoxic agents, including UV irradiation, doxorubicin (topoisomerase II inhibitor), etoposide (topoisomerase II inhibitor), paclitaxel (microtubule stabilizer), and cytosine-β-D-arabinofuranoside (DNA synthesis inhibitor) . In ConA cells, PFT-α (10 μM) inhibits p53-dependent transcription of p53-responsive genes following treatment with doxorubicin, etoposide, paclitaxel, and cytosine arabinoside . This broad chemoprotective profile distinguishes PFT-α from pathway-specific protectants that may only be effective against a subset of genotoxic insults.

chemoprotection DNA damage apoptosis inhibition cytotoxic agents

Commercial Purity and Specification Consistency – Sigma-Aldrich P4359 Benchmark

The Sigma-Aldrich reference standard (Product No. P4359) specifies Pifithrin-α at ≥95% purity by HPLC, supplied as a powder with defined physicochemical parameters: off-white color, melting point 192.1–192.5°C, DMSO solubility 20 mg/mL, and storage requirement of protection from light . Alternative vendors offer purity specifications ranging from 97% to 98%, but the Sigma-Aldrich product is the most extensively citation-validated in peer-reviewed literature, with documented applications in transient global cerebral ischemia studies (PUMA expression), PA1 cell treatments, and MLE-12 mouse lung epithelial cell experiments . The compound is stored long-term in cool, dry conditions and is classified as a combustible solid (Storage Class 11) with WGK 3 water hazard classification .

purity specification quality control vendor comparison HPLC

Optimal Research Applications for Pifithrin-alpha (CAS 63208-82-2) Based on Validated Evidence


Normal Tissue Radioprotection Studies in p53-Competent In Vivo Models

Pifithrin-α is the reference standard for studies examining p53-dependent radioprotection of normal tissues during cancer radiotherapy. The compound's ability to rescue wild-type mice from lethal γ-irradiation (60% lethality dose) while showing no effect in p53-null animals validates its mechanism-specific activity [1]. This application is particularly relevant for preclinical testing of strategies to reduce radiation-induced damage to radiosensitive tissues (e.g., hematopoietic system, gastrointestinal epithelium) without promoting tumor formation [2]. Researchers should administer PFT-α (2.2 mg/kg intraperitoneally) 30 minutes prior to irradiation for maximal protective effect.

p53 Transcriptional Activity Inhibition in Short-Term Acute Exposure Assays

For experiments requiring acute, reversible inhibition of p53-dependent gene transcription (cyclin G, p21/waf1, mdm2), Pifithrin-α at 10–30 μM provides validated efficacy across multiple cell types, including ConA cells and C8 cells [1]. Due to the compound's 4.2-hour half-life for cyclization under physiological conditions, experimental protocols should limit exposure duration or include fresh compound replenishment for extended time-courses [2]. This scenario is optimal for mechanistic studies of p53-mediated transcriptional responses to genotoxic stress induced by doxorubicin, etoposide, paclitaxel, or UV irradiation .

Comparative p53 Pathway Dissection – Transcription-Dependent versus Mitochondrial Apoptosis

Pifithrin-α serves as the transcriptional-pathway inhibitor in experiments designed to discriminate between transcription-dependent and mitochondrial (transcription-independent) p53-mediated apoptosis. In side-by-side comparisons with Pifithrin-μ (which exclusively inhibits mitochondrial p53 translocation), PFT-α enables researchers to assign apoptotic phenotypes to specific p53 sub-pathways [1]. This application is critical for understanding p53 biology in contexts where both apoptotic mechanisms may be operative, such as ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative disease models [2].

Chemoprotection Across Diverse DNA-Damaging Agent Classes

Pifithrin-α (10 μM) provides broad-spectrum protection against cell death induced by multiple mechanistically distinct chemotherapeutic agents, including topoisomerase inhibitors (doxorubicin, etoposide), microtubule-targeting agents (paclitaxel), and antimetabolites (cytosine arabinoside) [1]. This application is appropriate for studies investigating general p53-dependent chemosensitivity across drug classes, or for developing normal-tissue protective strategies during multi-agent chemotherapy regimens. The compound's validation across ≥5 distinct cytotoxic agents reduces the need for multiple protectants in experimental protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pifithrin-alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.